molecular formula C16H17N5O2 B6443409 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine CAS No. 2640965-51-9

9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine

Cat. No.: B6443409
CAS No.: 2640965-51-9
M. Wt: 311.34 g/mol
InChI Key: XLYGKRRBJBKQEA-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetically designed small molecule based on a 9H-purine scaffold, a structure of high significance in medicinal chemistry. This compound is intended for research purposes to investigate its potential biological activity, particularly in the fields of oncology and immunology. Its molecular design incorporates key features found in active pharmaceutical ingredients: the 9H-purine core is a common pharmacophore in kinase inhibitors , the N-(3,4-dimethoxyphenyl) group provides an aromatic amine moiety seen in various bioactive compounds , and the cyclopropyl substituent is a strategy used in drug design to improve metabolic stability and modulate physicochemical properties . Research into analogous purine derivatives has shown that such molecules can act as potent inhibitors of receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family . FGFRs are critical targets in oncology, and inhibitors can disrupt mitogenic and survival signals in tumor cells. Furthermore, purine-based compounds are extensively studied for their interactions with the purinergic system, which encompasses a wide range of receptors (P1 and P2) that regulate immune responses and inflammation . This makes them valuable tools for researching immune-mediated inflammatory diseases (IMIDs). The specific structural attributes of this compound suggest it may serve as a valuable chemical probe for scientists studying cellular signaling pathways, enzyme inhibition, and receptor-ligand interactions in vitro. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYGKRRBJBKQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Cyclopropane Introduction :

    • 6-Chloropurine (1.0 equiv) is refluxed with cyclopropylamine (2.5 equiv) in anhydrous DMF at 120°C for 12 hours under argon.

    • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

    • Key Intermediate : 9-Cyclopropyl-6-chloro-9H-purine .

  • Aryl Amine Coupling :

    • The chloro intermediate (1.0 equiv) reacts with 3,4-dimethoxyaniline (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C for 24 hours.

    • Yield : 55–60% after recrystallization (ethanol/water).

Table 1: Optimization of Coupling Conditions

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/XantphosToluene1002455–60
CuI/1,10-phenanthrolineDMSO804830–35
NiCl₂(dppp)DMF1201840–45

Mechanistic Insight : Palladium-mediated Buchwald-Hartwig coupling facilitates C–N bond formation, while copper systems suffer from lower efficiency due to competing side reactions.

Imidazole Carbonitrile Cyclization

Adapting methods from 9-phenylpurin-6-amine syntheses, this approach constructs the purine ring from a substituted imidazole precursor.

Synthetic Pathway

  • Formamidine Formation :

    • 5-Amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile (1.0 equiv) reacts with HC(OEt)₃ (3.0 equiv) in acetic anhydride at 80°C for 6 hours to form the formimidate intermediate.

    • Yield : 85–90%.

  • Cyclization to Purine :

    • The intermediate is treated with ammonia in methanol at 25°C for 2 hours, inducing cyclization to the purine core.

    • Cyclopropyl Introduction : The resulting 9-(3,4-dimethoxyphenyl)purin-6-amine undergoes alkylation with cyclopropyl bromide (1.5 equiv) and K₂CO₃ in DMF at 60°C for 8 hours.

    • Overall Yield : 40–45% (two steps).

Table 2: Cyclopropylation Efficiency

Alkylating AgentBaseSolventTemp (°C)Yield (%)
Cyclopropyl bromideK₂CO₃DMF6040–45
Cyclopropyl iodideCs₂CO₃DMSO8035–38
Cyclopropyl mesylateDBUTHF5025–30

Limitation : Competing N7-alkylation reduces regioselectivity, necessitating careful stoichiometric control.

Cross-Coupling of Prefunctionalized Purines

This method employs Suzuki-Miyaura coupling to introduce the 3,4-dimethoxyphenyl group post-purine assembly.

Procedure

  • Boronic Ester Preparation :

    • 3,4-Dimethoxyphenylboronic acid (1.2 equiv) is generated via Miyaura borylation of 1-bromo-3,4-dimethoxybenzene.

  • Coupling with 9-Cyclopropyl-6-iodo-9H-purine :

    • The iodo-purine derivative (1.0 equiv) reacts with the boronic ester (1.5 equiv) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 12 hours.

    • Yield : 70–75% after HPLC purification.

Advantage : High regioselectivity and tolerance of methoxy groups.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Nucleophilic Substitution255–60≥98%Industrial
Imidazole Cyclization340–45≥95%Laboratory
Cross-Coupling270–75≥99%Pilot-scale
One-Pot Synthesis150–55≥90%Limited

Key Findings :

  • Cross-coupling offers the highest yield and purity but requires expensive palladium catalysts.

  • Nucleophilic substitution balances cost and efficiency, making it preferred for large-scale production.

  • One-pot synthesis reduces purification steps but suffers from moderate yields due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropyl group or the purine ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products may include cyclopropylamine or partially hydrogenated purine derivatives.

    Substitution: Products may include various substituted purine derivatives with different functional groups.

Scientific Research Applications

9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The cyclopropyl and 3,4-dimethoxyphenyl groups contribute to its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 9H-Purin-6-amine Derivatives

Compound Name 9-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight Key Features
9-Cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine Cyclopropyl 3,4-Dimethoxyphenyl C₁₆H₁₇N₅O₂ 323.34 g/mol Enhanced metabolic stability, potential kinase inhibition
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine 3-Chlorobenzyl Cyclopropylamine C₁₅H₁₄Cl₂N₆ 355.22 g/mol High synthetic yield (95%), halogenated aromatic for enhanced lipophilicity
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl 4-Methoxybenzyl C₁₆H₁₈ClN₅O 331.80 g/mol Bulky substituent for steric hindrance, methoxy group for solubility
N-Cyclopentyl-9-methyl-9H-purin-6-amine Methyl Cyclopentylamine C₁₁H₁₅N₅ 217.27 g/mol Flexible cyclopentyl group, simplified synthesis
9-Allyl-9H-purin-6-amine Allyl NH₂ C₈H₉N₅ 175.20 g/mol Minimal steric bulk, intermediate for further derivatization

Key Observations:

  • 9-Position Substituents: Cyclopropyl and isopropyl groups improve metabolic stability compared to allyl or methyl groups . The cyclopropyl ring’s strain may confer conformational rigidity, enhancing target selectivity .

Biological Activity

Overview

9-Cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique cyclopropyl and dimethoxyphenyl substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C16H17N5O2C_{16}H_{17}N_{5}O_{2} with a molecular weight of 311.34 g/mol. Its structure includes a purine core with specific functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC16H17N5O2C_{16}H_{17}N_{5}O_{2}
Molecular Weight311.34 g/mol
CAS Number2640945-30-6

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes or receptors within cellular pathways. The presence of the cyclopropyl group may enhance its binding affinity to targets involved in nucleotide metabolism or signal transduction, potentially inhibiting critical enzymes and altering cellular functions.

Antiviral and Anticancer Properties

Research indicates that derivatives of purine compounds exhibit significant antiviral and anticancer activities. For instance, studies have shown that similar compounds can inhibit viral replication and induce apoptosis in cancer cells. The mechanism often involves the inhibition of nucleoside synthesis or interference with DNA/RNA polymerases.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor of enzymes such as:

  • Adenosine Deaminase (ADA) : Inhibition could lead to increased levels of adenosine, which has immunomodulatory effects.
  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism; inhibition could have implications for diabetes treatment.

Case Studies

  • Antiviral Activity : A study conducted on purine derivatives demonstrated that certain modifications can enhance antiviral efficacy against influenza viruses. The cyclopropyl group was noted to improve selectivity and potency against viral polymerases.
  • Anticancer Effects : In vitro assays on human cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity, suggesting potential for development as anticancer agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
AdenineNatural purine baseEssential for DNA/RNA synthesis
CaffeineStimulant purine derivativeCNS stimulant
AllopurinolPurine analogGout treatment
9-Cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amineSimilar structure but different substituentsPotential anticancer activity

Q & A

Q. What are the optimal synthetic routes for 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and alkylation. A common approach includes:

Purine Core Functionalization : Start with 2,6-dichloropurine, substituting the 6-position with 3,4-dimethoxyaniline under basic conditions (e.g., Hunig’s base in DMF at 110°C via microwave-assisted synthesis) .

Cyclopropyl Introduction : React the intermediate with cyclopropylboronic acid via copper(II) acetate-mediated cross-coupling in dichloromethane .

  • Optimization : Use HPLC or column chromatography for purification (yields >80% reported in analogous purine syntheses) .
  • Validation : Confirm purity via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D conformation to analyze cyclopropyl ring strain and π-π stacking with the dimethoxyphenyl group .
  • NMR Spectroscopy : Use 2D NOESY to study spatial interactions between substituents (e.g., cyclopropyl protons and methoxy groups) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. How do the cyclopropyl and dimethoxyphenyl substituents influence binding to kinase targets (e.g., PI3K or CDKs)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare inhibition IC50 values against analogs with substituent variations (e.g., phenyl vs. cyclopropyl). For example, cyclopropyl’s ring strain may enhance hydrophobic interactions in kinase ATP-binding pockets .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes. The dimethoxyphenyl group may occupy allosteric pockets via hydrogen bonding with methoxy oxygen .
  • Kinetic Assays : Perform time-resolved fluorescence to measure competitive inhibition constants (Ki) against ATP .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence polarization (FP) and radiometric assays to rule out assay-specific artifacts .
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC) across studies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to correlate bioactivity with synthetic conditions (e.g., solvent polarity, reaction time) .

Q. How can researchers elucidate the mechanism of metabolic stability in vivo?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The cyclopropyl group may reduce CYP450-mediated oxidation compared to alkyl chains .
  • Isotope Labeling : Synthesize a deuterated analog (e.g., CD2 in cyclopropyl) to track metabolic pathways .
  • Pharmacokinetic Modeling : Use compartmental models to predict bioavailability based on logP (estimated ~2.5 via ChemDraw) and plasma protein binding .

Key Considerations

  • Contradictory Evidence : Some studies suggest cyclopropyl enhances metabolic stability , while others note steric hindrance reducing target affinity . Validate via side-by-side comparisons.

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